molecular formula C10H19NO2 B1322861 Ethyl 3-(cyclopentylamino)propanoate CAS No. 928788-22-1

Ethyl 3-(cyclopentylamino)propanoate

Cat. No.: B1322861
CAS No.: 928788-22-1
M. Wt: 185.26 g/mol
InChI Key: PGGWSUSDGRDUFX-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylamino)propanoate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(cyclopentylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGWSUSDGRDUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of the Cyclopentyl Moiety in β-Alanine Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Cyclopentyl-Functionalized β-Alanine Derivatives

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Non-natural amino acids have emerged as invaluable tools in this endeavor, with β-amino acids, in particular, offering a scaffold that imparts greater metabolic stability compared to their α-amino acid counterparts.[1] This guide focuses on a specific and highly strategic subclass: cyclopentyl-functionalized β-alanine derivatives. The incorporation of a cyclopentyl ring is not a trivial structural modification; it is a deliberate design element intended to confer distinct physicochemical properties that can translate into significant therapeutic advantages.[2] This technical guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of these compounds, supported by field-proven insights and detailed experimental protocols.

The Cyclopentyl Advantage: A Structural and Functional Perspective

The cyclopentyl group, a five-membered carbocycle, is a privileged structure in medicinal chemistry.[2] Its inclusion in a β-alanine framework offers several key benefits:

  • Enhanced Binding Affinity and Selectivity: The rigid and defined conformation of the cyclopentyl ring can facilitate optimal interactions with the hydrophobic pockets of target proteins, leading to increased binding affinity and selectivity.[2]

  • Improved Metabolic Stability: The cyclopentyl moiety can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the molecule.

  • Modulation of Physicochemical Properties: The hydrophobic nature of the cyclopentyl group can enhance membrane permeability, a critical factor for oral bioavailability and targeting intracellular proteins.

  • Conformational Rigidity: The constrained nature of the cyclopentyl ring reduces the conformational flexibility of the molecule, which can pre-organize the pharmacophore in a bioactive conformation, leading to higher potency.

These attributes make cyclopentyl-functionalized β-alanine derivatives attractive scaffolds for the development of a wide range of therapeutic agents, including enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).

Synthesis of Cyclopentyl-Functionalized β-Alanine Derivatives: A Practical Approach

The synthesis of β-amino acids with cyclic side chains has been an area of active research. One effective strategy involves the use of organozinc reagents derived from serine, which can be coupled with cyclopentenyl triflates followed by hydrogenation to yield the desired protected β-cyclopentylalanine.[3]

General Synthetic Scheme

Synthesis_Scheme serine Serine Derivative iodoalanine Iodoalanine-derived Zinc Reagent serine->iodoalanine Organozinc Reagent Formation unsaturated_product Unsaturated Cyclopentenyl β-Alanine Derivative iodoalanine->unsaturated_product Palladium-catalyzed Coupling cyclopentenyl_triflate Cyclopentenyl Triflate cyclopentenyl_triflate->unsaturated_product final_product Protected Cyclopentyl β-Alanine unsaturated_product->final_product Catalytic Hydrogenation

Caption: Palladium-catalyzed coupling of an iodoalanine-derived zinc reagent with a cyclopentenyl triflate.

Detailed Experimental Protocol: Synthesis of Protected β-Cyclopentylalanine

This protocol is adapted from established methods for the synthesis of β-cycloalkylalanines.[3]

Step 1: Preparation of the Iodoalanine-Derived Zinc Reagent

  • To a solution of a protected iodoalanine derivative (1.0 eq) in anhydrous THF, add activated zinc dust (1.5 eq).

  • Sonicate the mixture under an inert atmosphere (argon or nitrogen) for 30 minutes at room temperature.

  • Allow the zinc to settle and carefully cannulate the supernatant containing the organozinc reagent to a new, dry flask.

Step 2: Palladium-Catalyzed Coupling

  • In a separate flask, dissolve the cyclopentenyl triflate (1.2 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), in anhydrous THF.

  • Slowly add the freshly prepared iodoalanine-derived zinc reagent to the cyclopentenyl triflate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the unsaturated β-cyclopentenylalanine derivative.

Step 3: Catalytic Hydrogenation

  • Dissolve the unsaturated derivative (1.0 eq) in methanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the protected β-cyclopentylalanine.

Physicochemical Characterization

The synthesized cyclopentyl-functionalized β-alanine derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. For a typical N-acyl cyclopentyl-β-alanine derivative, the following characteristic signals are expected:

  • ¹H NMR: Resonances for the cyclopentyl protons, the α- and β-protons of the alanine backbone, and protons of the N-acyl group and any ester protecting groups.

  • ¹³C NMR: Signals corresponding to the carbons of the cyclopentyl ring, the carbonyl carbons of the acid/ester and amide groups, and the α- and β-carbons of the alanine backbone.

Example ¹H NMR Data for an N-Cbz-D-Alanine Derivative (illustrative): [4]

AssignmentChemical Shift (ppm)
Aromatic Protons7.32
CH (Alanine)4.15 - 4.29
CH₂ (Cbz)5.11 - 5.15
CH₃ (Alanine)1.44
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. Electrospray ionization (ESI) is a common technique for these types of molecules.

Example MS Data for an N-acyl-β-alanine ester (illustrative): [5]

Ionm/z
[M+H]⁺342.5
Fragmentation Ions283.3, 161.2, 107.1

Biological Evaluation: A Case Study in Protease Inhibition

Cyclopentyl-functionalized β-alanine derivatives have shown promise as enzyme inhibitors. Here, we present a case study on their evaluation as chymotrypsin inhibitors.

Rationale for Targeting Chymotrypsin

Chymotrypsin is a serine protease that plays a role in digestion and is a well-established model enzyme for studying protease inhibition. Inhibitors of serine proteases have therapeutic potential in various diseases, including inflammatory disorders and cancer.[6][7]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for cyclopentyl-β-alanine derivatives targeting chymotrypsin is an area of ongoing research, general principles for protease inhibitors can be applied. The cyclopentyl group is expected to interact with hydrophobic pockets in the enzyme's active site. Systematic modifications of the N-acyl group and the C-terminal ester can be performed to optimize interactions with other subsites of the enzyme.

SAR_Concept cluster_inhibitor Inhibitor cluster_enzyme Active Site Pockets Enzyme Enzyme Active Site Inhibitor Cyclopentyl-β-Alanine Derivative Enzyme->Inhibitor Binding N_acyl N-acyl Group S3 S3 Pocket N_acyl->S3 Interaction Cyclopentyl Cyclopentyl Moiety S2 S2 Pocket Cyclopentyl->S2 Hydrophobic Interaction Beta_Alanine β-Alanine Backbone C_terminal C-terminal Ester S1 S1 Pocket C_terminal->S1 Interaction

Caption: Conceptual model of a cyclopentyl-β-alanine derivative binding to the active site of a protease.

Experimental Protocol: Chymotrypsin Inhibition Assay

This protocol is based on a colorimetric assay using a chromogenic substrate.[8][9]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the substrate

  • Tris-HCl buffer (pH 7.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

  • Prepare stock solutions of the test compounds (cyclopentyl-functionalized β-alanine derivatives) in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the chymotrypsin solution, and varying concentrations of the test compounds.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 25 °C.

  • Initiate the reaction by adding the substrate solution (Suc-AAPF-pNA).

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Computational Modeling: Elucidating the Binding Mode

Molecular docking is a powerful computational tool to predict the binding orientation of a ligand to its target protein and to understand the molecular interactions driving this binding.[10][11]

Workflow for Molecular Docking

Docking_Workflow start Start protein_prep Prepare Protein Structure (e.g., Chymotrypsin PDB) start->protein_prep ligand_prep Prepare Ligand Structure (Cyclopentyl-β-Alanine Derivative) start->ligand_prep grid_generation Define Binding Site (Grid Generation) protein_prep->grid_generation docking Perform Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_generation->docking analysis Analyze Docking Results (Binding Poses and Scores) docking->analysis visualization Visualize Protein-Ligand Interactions analysis->visualization end End visualization->end

Caption: A typical workflow for molecular docking studies.

Interpreting Docking Results

The output of a docking simulation provides:

  • Binding Poses: The predicted conformations of the ligand within the protein's active site.

  • Binding Affinity/Score: An estimation of the binding energy, which can be used to rank different compounds.

Analysis of the best-scoring poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For cyclopentyl-functionalized β-alanine derivatives, the docking results can provide a structural rationale for the role of the cyclopentyl group in binding to the target protein.[12]

Application in Neuroprotection

Beyond enzyme inhibition, cyclopentyl-functionalized β-alanine derivatives are being explored for their neuroprotective potential. β-Alanine itself has been implicated in neuromodulation and may offer protection against oxidative stress-induced neuronal cell death.[13][14] The incorporation of a cyclopentyl moiety could enhance the neuroprotective effects by improving blood-brain barrier permeability and increasing the potency at neuronal targets.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of test compounds against glutamate-induced excitotoxicity in a neuronal cell line.[6]

Materials:

  • HT22 mouse hippocampal neuronal cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Glutamate

  • Resazurin (for cell viability assessment)

  • 96-well cell culture plates

Procedure:

  • Seed HT22 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the cyclopentyl-functionalized β-alanine derivatives for 1-2 hours.

  • Induce excitotoxicity by adding a final concentration of 5 mM glutamate.

  • Incubate the cells for 24 hours.

  • Assess cell viability by adding resazurin and measuring the fluorescence, which is proportional to the number of viable cells.

  • Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

  • Determine the EC₅₀ value for neuroprotection.

Conclusion and Future Directions

Cyclopentyl-functionalized β-alanine derivatives represent a promising class of compounds in drug discovery. The strategic incorporation of the cyclopentyl group offers a powerful means to enhance the pharmacological properties of β-alanine scaffolds. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, supported by detailed experimental protocols and computational insights. As our understanding of the interplay between structure and function continues to grow, we can anticipate the development of novel and highly effective therapeutics based on this versatile chemical motif. Future research should focus on exploring a wider range of cyclopentyl substitutions and their application to a broader array of biological targets.

References

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (n.d.). PMC. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Synthesis of cyclic β-amino acid derivatives by cis-stereoselective... (n.d.). ResearchGate. [Link]

  • Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. (n.d.). [Link]

  • Stereoselective synthesis of functionalized cyclic amino acid derivatives via a[8][15]-Stevens rearrangement and ring-closing metathesis. (2013). PubMed. [Link]

  • Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. (2025). ResearchGate. [Link]

  • Stereoselective Synthesis of β-Amino Acids via Radical Reactions. (n.d.). ScienceGate. [Link]

  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). ACS Publications. [Link]

  • Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. (2024). NIH. [Link]

  • Dry Grinding Synthesis and Docking Study of Cyclopentanone-Sulfur Containing Compounds with Anti-Proliferative Activity for HepG-2 and A-549 Cancer Cell Lines. (n.d.). PubMed. [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PMC. [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. [Link]

  • Bio NMR spectroscopy. (n.d.). [Link]

  • New routes to β-cycloalkylalanine derivatives using serine-derived organozinc reagents. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. (n.d.). PMC. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC - NIH. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). MDPI. [Link]

  • (PDF) Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. (2025). [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (n.d.). [Link]

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. (n.d.). PMC. [Link]

  • molecular docking and evaluation of antibacterial potential of transition metal(ii) complexes obtained from macrocyclic schiff base ligand. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Synthesis of beta-alanine C60 derivative and its protective effect on hydrogen peroxide-induced apoptosis in rat pheochromocytoma cells. (2007). PubMed. [Link]

  • Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. (n.d.). PMC. [Link]

  • Pharmacological characterization of a novel putative nootropic beta-alanine derivative, MB-005, in adult zebrafish. (2022). PubMed. [Link]

  • .beta.-Alanine, N-caproyl-, decyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-(cyclopentylamino)propanoate via aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This powerful and often highly efficient transformation is instrumental in the synthesis of a wide array of biologically active molecules, including β-amino acids, alkaloids, and various pharmaceutical intermediates.[2][3] The resulting β-amino carbonyl moieties are prevalent structural motifs in numerous natural products and synthetic drugs.[2] This application note provides a detailed protocol for the synthesis of Ethyl 3-(cyclopentylamino)propanoate, a valuable β-amino ester, through the aza-Michael addition of cyclopentylamine to ethyl acrylate. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss the characterization of the final product.

The versatility of the aza-Michael reaction is underscored by its compatibility with a diverse range of substrates and its amenability to various catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts.[4][5] Furthermore, the reaction can often be performed under mild, environmentally friendly conditions, sometimes even in the absence of a solvent, aligning with the principles of green chemistry.[6]

Mechanistic Overview

The aza-Michael addition of cyclopentylamine to ethyl acrylate proceeds through a nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene. This conjugate addition is facilitated by the polarization of the carbon-carbon double bond by the electron-withdrawing ester group.

The reaction is initiated by the lone pair of electrons on the nitrogen atom of cyclopentylamine attacking the electrophilic β-carbon of ethyl acrylate. This concerted step forms a new carbon-nitrogen bond and a resonance-stabilized enolate intermediate. Subsequent proton transfer, typically from a protic solvent or another amine molecule, quenches the enolate to yield the final β-amino ester product, this compound.

aza_michael_mechanism cyclopentylamine Cyclopentylamine transition_state Transition State cyclopentylamine->transition_state Nucleophilic Attack ethyl_acrylate Ethyl Acrylate ethyl_acrylate->transition_state product This compound enolate Enolate Intermediate transition_state->enolate enolate->product Proton Transfer

Caption: A simplified representation of the aza-Michael addition mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentSpecifications
Cyclopentylamine≥99% purity
Ethyl acrylate≥99% purity, contains MEHQ as inhibitor
Anhydrous Ethanol200 proof
Trifluoromethanesulfonic acid≥98% purity
Round-bottom flask500 mL, three-necked
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Dropping funnel
Rotary evaporator
Glassware for extraction and purification
Nitrogen or Argon gas supply
Synthesis Procedure

The following procedure is adapted from a general method for the synthesis of related β-amino propanoates.[7][8]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclopentylamine (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous ethanol as the solvent. While stirring, add ethyl acrylate (1.1 equivalents) to the flask.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.1 equivalents) dropwise to the reaction mixture through the dropping funnel. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-160°C) using a heating mantle or an oil bath.[7] Maintain the reflux for 16-20 hours under a nitrogen or argon atmosphere to prevent side reactions.[7][9]

  • Work-up and Extraction: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The reaction mixture is then concentrated under reduced pressure to remove the ethanol. The residue is taken up in an organic solvent like diethyl ether or ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[10]

experimental_workflow start Start setup 1. Reaction Setup (Cyclopentylamine in Flask) start->setup reagents 2. Add Anhydrous Ethanol and Ethyl Acrylate setup->reagents catalyst 3. Add Trifluoromethanesulfonic Acid reagents->catalyst reaction 4. Reflux at 120-160°C for 16-20 hours catalyst->reaction workup 5. Work-up and Extraction reaction->workup purification 6. Purification (Column Chromatography or Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopentyl group protons, and the protons of the propanoate backbone.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the cyclopentyl ring, and the propanoate chain.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹) and N-H stretching vibrations.[11]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

While specific spectral data for this compound is not widely published, data for analogous compounds can be used for comparison.[12][13] Commercial suppliers may also provide reference spectra.[14]

Safety and Handling

  • Cyclopentylamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Ethyl acrylate: Highly flammable liquid and vapor.[15] Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction.[15] May cause respiratory irritation. Suspected of causing cancer.

  • Trifluoromethanesulfonic acid: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The aza-Michael addition provides a direct and efficient route for the synthesis of this compound. The protocol outlined in this application note is robust and can be adapted for the synthesis of a variety of other β-amino esters. The reaction's operational simplicity and the importance of its products in medicinal chemistry and materials science continue to make the aza-Michael addition a valuable tool for researchers and drug development professionals.[16][17][18]

References

  • Cador, A., Hoffmann, G., Tognetti, V., & Joubert, L. (2023). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ChemPhysChem.
  • Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry.
  • Al-Hilal, T. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology.
  • Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.
  • Bhattacharjee, S., et al. (2021). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.
  • Al-Hilal, T. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology.
  • Al-Hilal, T. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • van der Meulen, I., et al. (2020).
  • Day, D. M., Farmer, T. J., Sherwood, J., & Clark, J. H. (2022).
  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino Esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA.
  • Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions. Retrieved from [Link]

  • Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry.
  • Cativiela, C., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules.
  • Steunenberg, P., et al. (2013).
  • D'Souza, D. M. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Van Speybroeck, V., et al. (2014). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylamino)propanoate. PubChem. Retrieved from [Link]

  • Grignard, B., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (n.d.). US3963771A - Amine acrylate addition reaction products.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-[(cyclopropylmethyl)amino]propanoate. PubChem. Retrieved from [Link]

  • Reddy, B. M., et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
  • McLaughlin, S., et al. (2021). IR spectra of ethyl propanoate.
  • ResearchGate. (2024). The plausible reaction mechanism for the aza‐Michael addition catalyzed...
  • Scribd. (n.d.). Aza-Michael Reaction Insights. Retrieved from [Link]

  • Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-phenylpropionate. PubChem. Retrieved from [Link]

  • ResearchGate. (2013). Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions.
  • International Journal for Scientific Research and Development. (n.d.). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387531A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Bosica, G., & Abdilla, R. (2016). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • ResearchGate. (2018). Aza-Michael addition of secondary amine to ethyl acrylate.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2023). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer...

Sources

Application Note: Solvent-Free Synthesis of Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Green Chemistry Protocols via Aza-Michael Addition

Abstract

Beta-amino esters are pivotal intermediates in the synthesis of beta-lactam antibiotics, chiral auxiliaries, and, increasingly, biodegradable cationic polymers (poly-beta-amino esters or PBAEs) for gene delivery.[1] Traditional synthesis relies on volatile organic solvents (VOCs) and Lewis acid catalysts, resulting in poor atom economy and difficult purification. This guide details solvent-free protocols for the aza-Michael addition of amines to acrylates.[2][3] We present three validated workflows: a catalyst-free thermal method for aliphatic amines, a solid-supported catalytic method for aromatic amines, and a microwave-assisted protocol for high-throughput polymer synthesis.

Introduction & Mechanistic Rationale

The synthesis of beta-amino esters typically proceeds via the aza-Michael addition , where a nucleophilic amine attacks the


-carbon of an 

-unsaturated ester (Michael acceptor).[3]
The Solvent-Free Advantage

In conventional solution-phase synthesis, solvation shells can stabilize the nucleophile, paradoxically reducing its reactivity, or require Lewis acids (e.g.,


, 

) to activate the electrophile. Solvent-free (neat) conditions maximize the concentration of reacting species, driving reaction kinetics through proximity effects and often eliminating the need for external catalysts for sufficiently nucleophilic amines.
Mechanistic Insight: The "Self-Catalyzed" Pathway

For aliphatic amines, the reaction is often autocatalytic. The mechanism proceeds via a 6-membered cyclic transition state where a second amine molecule assists in proton transfer from the nitrogen to the


-carbon of the ester.

Key Mechanistic Constraint:

  • Aliphatic Amines: High nucleophilicity allows for catalyst-free addition at ambient or mild temperatures.

  • Aromatic Amines: Reduced nucleophilicity (due to resonance delocalization) requires electrophilic activation of the acrylate (using Lewis acids like Cerium Ammonium Nitrate or Silica/Alumina surfaces) to facilitate the attack.

AzaMichaelMechanism cluster_pathway Solvent-Free Kinetic Pathway Reactants Reactants (Amine + Acrylate) Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack TS Transition State (6-Membered Cyclic Proton Transfer) Product Beta-Amino Ester (Mono-adduct) TS->Product Proton Transfer Zwitterion->TS Amine-assisted BisProduct Bis-adduct (If excess acrylate) Product->BisProduct 2nd Addition (Slow)

Figure 1: Mechanistic pathway of the aza-Michael addition.[3] In solvent-free conditions, the transition state is stabilized by the high concentration of amine acting as a proton shuttle.

Materials & Equipment
  • Reactants:

    • Michael Acceptors: Methyl acrylate, Ethyl acrylate, tert-Butyl acrylate.

    • Amines: Benzylamine, Cyclohexylamine (Aliphatic); Aniline, substituted anilines (Aromatic).

  • Catalysts (Method B only): Basic Alumina (

    
    ), Silica Gel (230-400 mesh), or Cerium(IV) Ammonium Nitrate (CAN).
    
  • Equipment:

    • Magnetic stirring plate with temperature control.

    • Microwave Reactor (e.g., CEM Discover or Anton Paar) for Method C.

    • Vacuum filtration setup (for catalyst removal).

Experimental Protocols
Protocol A: Catalyst-Free Synthesis (Aliphatic Amines)

Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine).

  • Stoichiometry: Charge the reaction vessel with the amine (1.0 equiv).

  • Addition: Add the acrylate (1.0 - 1.2 equiv) dropwise over 5 minutes.

    • Note: The reaction is exothermic. For large scales (>10g), cool the vessel in an ice bath during addition.

  • Reaction: Stir the neat mixture at Room Temperature (25°C) .

    • Time: 10 – 60 minutes.

    • Monitoring: Monitor by TLC (disappearance of amine) or IR (shift of carbonyl stretch).

  • Workup: No aqueous workup required. Evaporate any excess volatile acrylate under reduced pressure.

  • Purification: Products are typically obtained in >95% purity. If necessary, pass through a short plug of silica.

Protocol B: Solid-Supported Catalysis (Aromatic Amines)

Best for: Aniline derivatives and sterically hindered amines.

  • Catalyst Preparation: Activate Basic Alumina or Silica Gel by heating at 120°C for 2 hours prior to use (optional but recommended for reproducibility).

  • Mixing: Mix the aromatic amine (1.0 mmol) and acrylate (1.5 mmol) in a vial.

  • Catalyst Addition: Add Basic Alumina (0.2 g per mmol of substrate).

    • Alternative: Use CAN (5 mol%) for faster rates, though Alumina is easier to remove.

  • Reaction: Stir or shake the slurry at 60°C .

    • Time: 2 – 6 hours.

    • Mechanism:[3][4][5][6] The solid surface activates the carbonyl oxygen of the acrylate, increasing electrophilicity.

  • Workup: Add ethyl acetate (minimal volume) to suspend the solid. Filter through a sintered glass funnel to remove the catalyst.

  • Isolation: Concentrate the filtrate. Recrystallize solid products from EtOH/Hexane if needed.

Protocol C: Microwave-Assisted Polymerization (PBAEs)

Best for: Synthesis of Poly(beta-amino esters) for drug delivery.[7]

  • Monomers: Combine a diacrylate (e.g., 1,4-butanediol diacrylate) and a diamine (e.g., piperazine) in a 1:1 molar ratio.

  • Setup: Place in a microwave-transparent pressure vial.

  • Irradiation: Heat to 85°C - 110°C using dynamic power mode (max 100W).

    • Time: 10 – 20 minutes.

  • Post-Reaction: Dissolve the viscous polymer melt in dichloromethane (DCM) and precipitate into cold diethyl ether to remove unreacted monomers.

  • Characterization: Analyze Molecular Weight (Mw) via GPC.

Data & Validation
Substrate Scope and Yield Comparison

The following table contrasts the efficiency of solvent-free methods against traditional solution-phase methods.

Amine SubstrateMethodCatalystTemp (°C)Time (h)Yield (%)Green Metric (E-Factor)
Benzylamine Solvent-FreeNone250.598< 0.1
Benzylamine MethanolNone254.085> 5.0
Aniline Solvent-FreeBasic

603.092< 0.5
Aniline Toluene

Reflux12.075> 15.0
Morpholine Solvent-FreeNone250.299< 0.1
Workflow Visualization

ExperimentalWorkflow Start Start: Select Amine Type Decision Is the Amine Aliphatic or Aromatic? Start->Decision Aliphatic Aliphatic (Nucleophilic) Decision->Aliphatic Aliphatic Aromatic Aromatic (Weak Nucleophile) Decision->Aromatic Aromatic Polymer Target: Polymer (PBAE) Decision->Polymer Di-functional MethodA Method A: Neat Stirring 25°C, 30 min Aliphatic->MethodA Workup Workup: Evaporation or Filtration MethodA->Workup MethodB Method B: Solid Support (Alumina/Silica), 60°C Aromatic->MethodB MethodB->Workup MethodC Method C: Microwave 85-110°C, 15 min Polymer->MethodC MethodC->Workup Final Final Product (Beta-Amino Ester) Workup->Final

Figure 2: Decision tree for selecting the appropriate solvent-free protocol based on substrate type.

Troubleshooting & Critical Parameters
  • Bis-Addition Control: Primary amines have two nucleophilic protons. To favor the mono-adduct , use a slight excess of amine (1.2 equiv) or use the solid-supported method (Method B), which sterically hinders the second addition. To favor the bis-adduct , use >2.5 equiv of acrylate and heat.

  • Exotherm Management: The reaction is exothermic. In solvent-free conditions, heat dissipation is slower than in solution. Caution: Do not scale up Method A beyond 100g without active cooling or flow chemistry setups.

  • Viscosity (Polymers): In Method C, the reaction mixture becomes extremely viscous as conversion increases. If the stir bar seizes, the reaction is likely near completion.

References
  • Basu, B., et al. (2004). "Synthesis of

    
    -Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface." Synlett. 
    
  • Ranu, B. C., et al. (2002). "Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes." Arkivoc.

  • Azizi, N., & Saidi, M. R. (2004).[8] "Solid lithium perchlorate mediated Michael addition of amines to

    
    -unsaturated esters, nitriles and amides under solvent-free conditions."[8] Tetrahedron. 
    
  • Varala, R., et al. (2006).[8] "Ceric ammonium nitrate catalyzed aza-Michael reaction of amines with

    
    -unsaturated carbonyl compounds."[8] Synlett. 
    
  • Lynn, D. M., & Langer, R. (2000).[9] "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA." Journal of the American Chemical Society.[9]

  • Desmet, G. B., et al. (2016). "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates." The Journal of Organic Chemistry.

Sources

Catalytic aza-Michael addition of cyclopentylamine to ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the chemoselective synthesis of ethyl 3-(cyclopentylamino)propanoate via the aza-Michael addition of cyclopentylamine to ethyl acrylate. While uncatalyzed variants of this reaction exist, they often suffer from slow kinetics and poor selectivity between mono- and bis-adducts. This guide focuses on a Lewis Acid-Catalyzed approach using Cerium(III) Chloride Heptahydrate (


) , a system chosen for its high efficiency, moisture tolerance, and mild operating conditions.[1] A secondary solvent-free "green" protocol is provided for sustainability-focused workflows.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanism

The Challenge: Selectivity

Cyclopentylamine is a primary aliphatic amine. In aza-Michael additions, primary amines possess two nucleophilic protons, leading to a competitive landscape between:

  • Mono-addition: Formation of the secondary amine (Target).

  • Bis-addition: Subsequent reaction of the product with a second equivalent of acrylate to form the tertiary amine (Impurity).

Controlling this selectivity is the primary critical quality attribute (CQA) of this workflow.

Mechanistic Action of Cerium(III)

The


 catalyst functions as a mild Lewis acid. It coordinates with the carbonyl oxygen of the ethyl acrylate, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This polarization increases the electrophilicity of the 

-carbon, facilitating the nucleophilic attack of the cyclopentylamine lone pair.

Unlike harsh Lewis acids (


, 

), organolanthanides like Cerium(III) are water-tolerant and do not require strictly anhydrous conditions, making them ideal for practical laboratory scale-up.

ReactionMechanism Cat CeCl3·7H2O (Catalyst) Complex Activated Complex (Ce-Coordination) Cat->Complex Coordination Ester Ethyl Acrylate (Substrate) Ester->Complex Transition C-N Bond Formation (Transition State) Complex->Transition + Amine Amine Cyclopentylamine (Nucleophile) Amine->Transition ProtonTx Proton Transfer & Catalyst Release Transition->ProtonTx ProtonTx->Cat Recycle Product Mono-Adduct (Secondary Amine) ProtonTx->Product

Figure 1: Catalytic cycle of Ce(III)-promoted aza-Michael addition. The catalyst activates the Michael acceptor, facilitating mild nucleophilic attack.

Experimental Protocols

Method A: Lewis Acid Catalysis ( ) – High Throughput

Best for: Rapid kinetics, high yield, and strictly controlled selectivity.

Reagents:

  • Cyclopentylamine (1.2 equiv.)

  • Ethyl Acrylate (1.0 equiv.)[2]

  • 
     (10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Water (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve

    
     (372 mg, 1.0 mmol) in 10 mL of acetonitrile.
    
  • Substrate Addition: Add ethyl acrylate (1.00 g, 10 mmol) to the stirring catalyst solution. Stir for 5 minutes to ensure coordination.

  • Amine Addition: Dropwise add cyclopentylamine (1.02 g, 12 mmol) over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature (

    
    ).
    
    • Monitoring: Check via TLC (EtOAc/Hexane 1:4) or LC-MS. Conversion is typically complete within 2–4 hours.

  • Workup:

    • Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) to remove the catalyst and excess amine.

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , Hexane:EtOAc 80:20) to isolate the mono-adduct as a clear oil.
    
Method B: Solvent-Free "Green" Synthesis

Best for: Sustainability, scale-up, and avoiding chlorinated/organic solvents.

Reagents:

  • Cyclopentylamine (1.5 equiv.)

  • Ethyl Acrylate (1.0 equiv.)[2]

  • Additives: None (or Silica Gel support)

Step-by-Step Procedure:

  • Mixing: In a neat vial, combine ethyl acrylate (10 mmol) and cyclopentylamine (15 mmol).

  • Reaction: Stir vigorously at room temperature.

    • Note: Without a catalyst, reaction times are longer (12–24 hours).

    • Optimization: To accelerate, add 500 mg of Silica Gel (

      
      ) as a heterogeneous surface catalyst. This mimics the Lewis acid effect of the silica surface hydroxyls.
      
  • Workup:

    • If Silica is used: Dilute with ether, filter off the silica, and concentrate.

    • If Neat: Distill off the excess cyclopentylamine under vacuum (

      
      , 10 mbar).
      

Critical Process Parameters (CPP) & Optimization

The following decision tree assists in optimizing the reaction based on the observed impurity profile (Bis-adduct formation).

OptimizationLogic Start Analyze Crude Reaction (LC-MS / NMR) CheckBis Is Bis-Adduct > 5%? Start->CheckBis CheckSM Is SM (Acrylate) Remaining? CheckBis->CheckSM No Action1 Increase Amine Equiv. (to 1.5 - 2.0 eq) CheckBis->Action1 Yes Action2 Lower Temperature (0°C -> RT) CheckBis->Action2 Yes (Alternative) Action3 Increase Catalyst Loading (to 20 mol%) CheckSM->Action3 Yes (Stalled) Action4 Extend Reaction Time CheckSM->Action4 Yes (Slow) Success Process Optimized CheckSM->Success No (Complete) Action1->Success Action2->Success Action3->Success Action4->Success

Figure 2: Optimization workflow for controlling selectivity and conversion.

Data Summary: Method Comparison
ParameterMethod A (

)
Method B (Solvent-Free)
Reaction Time 2 – 4 Hours12 – 24 Hours
Yield (Isolated) 85 – 94%75 – 85%
Selectivity (Mono:Bis) > 95 : 5~ 90 : 10
Green Score Moderate (Solvent use)High (No solvent)
Purification Minimal (Extraction)Distillation / Column

Analytical Validation

Expected Product: this compound

  • Formula:

    
    
    
  • MW: 185.27 g/mol

Key NMR Signals (


): 
  • 
     4.15 (q, 2H):  Ethoxy 
    
    
    
    protons (Characteristic of ethyl ester).
  • 
     3.05 (m, 1H):  Cyclopentyl 
    
    
    
    -NH methine proton.
  • 
     2.85 (t, 2H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     2.50 (t, 2H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     1.25 (t, 3H):  Ethoxy 
    
    
    
    .

Troubleshooting Tip: If the integration of the signal at


 2.85 corresponds to 4 protons relative to the ethyl group, you have formed the bis-adduct. Ensure the mono-adduct shows a distinct NH peak (broad singlet) around 

1.5–2.0 ppm (concentration dependent).

References

  • Bartoli, G., et al. (2003). "The Michael addition of indoles to

    
    -unsaturated ketones catalyzed by 
    
    
    
    -NaI combination supported on silica gel."[3] Journal of Organic Chemistry. Link
  • Reddy, B. M., et al. (2008). "An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst." Catalysis Letters. Link

  • Surendra, K., et al. (2006). "Cerium(IV) ammonium nitrate (CAN) catalyzed aza-Michael addition of amines to

    
    -unsaturated electrophiles." Tetrahedron Letters. Link
    
  • Biniati, E., et al. (2016). "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules. Link

Sources

Green chemistry methods for N-alkyl beta-amino ester synthesis

Application Note: Green Synthesis of N-Alkyl -Amino Esters

Methods: Solvent-Free, On-Water, and Biocatalytic Protocols

Abstract & Strategic Relevance

The


This guide details three "Green Chemistry" protocols that eliminate toxic solvents and maximize atom economy. By exploiting high-concentration kinetics (Neat) , hydrophobic interfacial effects (On-Water) , and enzyme promiscuity (Biocatalysis) , researchers can achieve yields

Mechanistic Underpinnings

The Aza-Michael addition is 100% atom-economical. The reaction is driven by the nucleophilic attack of the amine nitrogen on the


Reaction Pathway Visualization

The following diagram illustrates the general mechanism and the specific activation modes for the protocols described herein.

AzaMichaelMechanismReactantsAmine + AcrylateTSTransition State(Zwitterionic Intermediate)Reactants->TSNucleophilic AttackEnolateEnolateTautomerTS->EnolateProton TransferProductN-Alkyl β-Amino EsterEnolate->ProductTautomerizationNeatNeat Conditions:Concentration-DrivenKineticsNeat->ReactantsWaterOn-Water:Interfacial H-Bonding(Polanyi-like shift)Water->TSEnzymeBiocatalysis (CAL-B):Oxyanion HoleStabilizationEnzyme->TS

Figure 1: Mechanistic pathway of Aza-Michael addition highlighting activation modes for green protocols.

Protocol Selection Guide

Select the method based on your substrate's physical properties and stereochemical requirements.

FeatureMethod A: Solvent-Free (Neat) Method B: On-Water Method C: Enzymatic (CAL-B)
Primary Utility Rapid synthesis of achiral libraries.Accelerating sluggish reactions (e.g., anilines).Enantioselective synthesis (Chiral).
Substrate State Liquids (Amine & Acrylate).[1][2][3][4][5]Hydrophobic/Insoluble reactants.Sensitive/Chiral substrates.[6]
Reaction Time 10 min – 2 hours30 min – 4 hours12 – 24 hours
Purification None (Evaporation only).Phase separation/Filtration.Filtration (Enzyme recovery).[7]
Scalability High (Exotherm management required).High.Moderate (Cost of enzyme).

Experimental Protocols

Method A: Solvent-Free (Neat) Synthesis

Principle: By removing the solvent, the concentration of reactants is maximized, significantly increasing the collision frequency and reaction rate. This method is ideal for aliphatic amines.

Materials:

  • Primary or Secondary Amine (e.g., Morpholine, Benzylamine).[4]

  • Acrylate (e.g., Methyl Acrylate, Ethyl Acrylate).

  • Equipment: Magnetic stirrer, round-bottom flask (RBF).

Step-by-Step Protocol:

  • Stoichiometry: Charge the RBF with the amine (1.0 equiv).

  • Addition: Add the acrylate (1.1 equiv) dropwise over 5 minutes.

    • Critical Note: The reaction is exothermic . For scales >5g, use a water bath to maintain temperature <40°C during addition to prevent polymerization of the acrylate.

  • Reaction: Stir the neat mixture vigorously at Room Temperature (25°C).

    • Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc) or 1H NMR (disappearance of alkene protons at

      
       5.8–6.4 ppm).
      
  • Workup: Apply high vacuum (1–5 mbar) for 30 minutes to remove the excess acrylate (0.1 equiv).

  • Result: Quantitative yield of pure

    
    -amino ester. No chromatography required.
    

Validation Data (Aliphatic Amines):

  • Morpholine + Methyl Acrylate: 98% Yield (15 min).

  • Benzylamine + Ethyl Acrylate: 95% Yield (30 min).

Method B: "On-Water" Promoted Synthesis

Principle: Reactants that are insoluble in water exhibit accelerated rates at the water-organic interface due to "dangling" OH groups that stabilize the transition state via hydrogen bonding.

Materials:

  • Aromatic Amine (e.g., Aniline) or sterically hindered amine.

  • Acrylate.[2][8][9][10][11]

  • Deionized Water.

Step-by-Step Protocol:

  • Suspension: Add the amine (1.0 mmol) and acrylate (1.0 mmol) to a vial containing deionized water (2.0 mL).

    • Note: The reactants should not dissolve; they should form a heterogeneous suspension.

  • Agitation: Stir vigorously (1000 RPM) at Room Temperature. The formation of an emulsion is desirable.

  • Reaction: Monitor until completion (typically 1–4 hours).

  • Workup:

    • Solids: If the product precipitates, filter and wash with water.

    • Oils: Decant the aqueous phase or extract once with a minimal amount of "green" solvent (e.g., 2-MeTHF or Ethyl Acetate), then dry and evaporate.

Validation Data (Aromatic Amines):

  • Aniline + Methyl Acrylate:[2][8] 92% Yield (2 hrs) vs. <50% in Toluene (24 hrs).

Method C: Biocatalytic Synthesis (Lipase CAL-B)

Principle: Candida antarctica Lipase B (CAL-B) catalyzes the Michael addition via oxyanion hole stabilization. This method is mild and can induce chirality or prevent side reactions (like bis-addition) common in chemical catalysis.

Materials:

  • Immobilized Lipase (Novozym 435 or equivalent).

  • Amine and Acrylate.[2][3][4][8][9][10][11][12][13]

  • Solvent: t-BuOMe (MTBE) or solvent-free if liquid.

Step-by-Step Protocol:

  • Enzyme Prep: Weigh Novozym 435 (10–20% w/w relative to substrate).

  • Mixture: Dissolve amine (1.0 equiv) and acrylate (1.0–1.2 equiv) in t-BuOMe (or mix neat).

  • Incubation: Add the enzyme and shake/stir at 40–50°C.

    • Caution: Do not use magnetic stir bars that grind the enzyme beads; use an orbital shaker or overhead stirrer.

  • Termination: Filter off the immobilized enzyme (Recyclable up to 5 times).

  • Purification: Evaporate solvent/excess acrylate.

Comparative Data Analysis

The following table contrasts the efficiency of these green methods against the traditional Lewis-Acid catalyzed route (

ParameterTraditional (

/DCM)
Method A (Neat)Method B (On-Water)Method C (Enzymatic)
Yield (Avg) 85%96% 92%88%
Time 12–24 h0.5 h 2–4 h12 h
Atom Economy <10% (due to solvent/workup)100% >95%>90%
E-Factor High (>20)~0.1 ~0.5~1.0
Toxic Waste Halogenated SolventsNone Aqueous WasteBiodegradable

Troubleshooting & Expert Tips

  • Bis-Addition: Primary amines can react twice with acrylates to form tertiary amines.

    • Solution: To favor mono-addition, use a slight excess of the amine (1.5 equiv) in Method A, or use Method C (Enzymatic), which is highly selective for mono-addition due to steric constraints in the active site.

  • Polymerization: Acrylates can self-polymerize if heated excessively.

    • Solution: Add a radical inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) if running reactions >50°C.

  • Retro-Michael: The reaction is reversible.

    • Solution: Avoid high temperatures during workup. Store products at low temperature.

References

  • Solvent-Free Synthesis: Ranu, B. C., et al. "Solvent-free aza-Michael addition of amines to acrylates." Green Chemistry, 2007.

  • On-Water Mechanism: Narayan, S., et al. "On-water: Unique reactivity of organic compounds in aqueous suspension." Nature, 2005.

  • Enzymatic Protocol: Gotor-Fernández, V., et al. "Candida antarctica lipase B-catalysed Michael addition of amines to acrylates." Journal of Molecular Catalysis B: Enzymatic, 2004.

  • General Green Review: "Aza-Michael Addition: A Green Approach." Organic Chemistry Portal.

  • Benchchem Protocols: "Application Notes: Solvent-Free Aza-Michael Addition." Benchchem.[8]

Application Notes & Protocols: Ethyl 3-(cyclopentylamino)propanoate as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptidomimetics and the Role of Novel Scaffolds

Peptides are fundamental signaling molecules in a vast array of biological processes. However, their therapeutic application is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these drawbacks.[2][3] By retaining the pharmacophoric elements of a native peptide in a non-peptide backbone, peptidomimetics can exhibit enhanced proteolytic resistance and improved pharmacokinetic profiles.[4][5]

This guide introduces Ethyl 3-(cyclopentylamino)propanoate, a β-amino acid ester, as a versatile scaffold for the design of novel peptidomimetics. The incorporation of β-amino acids into peptide sequences has been shown to confer proteolytic stability while allowing for the creation of unique secondary structures.[5][6] The cyclopentyl moiety, a common motif in drug discovery, can enhance binding affinity and metabolic stability by providing a rigid, lipophilic element.[7][8][9] These characteristics position this compound as a promising building block for the development of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is crucial for its effective application in drug design.

PropertyValueSource
CAS Number 928788-22-1[10]
Molecular Formula C10H19NO2[10][11]
Molecular Weight 185.27 g/mol [10]
IUPAC Name This compound[10]
LogP 1.38[10]
Purity ≥95%[10]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating the scaffold into a peptide sequence using the widely adopted Fmoc/tBu strategy on a solid support.[12][13]

Rationale: Solid-phase peptide synthesis (SPPS) provides a rapid and efficient method for assembling peptide chains. The Fmoc protecting group for the α-amino group is labile to mild base, while side-chain protecting groups are typically acid-labile, allowing for orthogonal deprotection strategies.

Workflow Diagram:

spss_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Swell in DMF Coupling 3. Coupling of This compound Fmoc_Deprotection->Coupling 20% Piperidine in DMF Capping 4. Capping (Optional) Coupling->Capping PyBOP/DIEA Wash 5. Washing Capping->Wash Acetic Anhydride Repeat 6. Repeat for subsequent amino acids Wash->Repeat DMF, DCM Cleavage 7. Cleavage & Deprotection Repeat->Cleavage Repeat steps 2-5 Purification 8. Purification Cleavage->Purification TFA Cocktail

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for scaffold incorporation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling reagent[14]

  • Acetic anhydride (for capping)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2-4 hours. The extended coupling time is recommended due to the secondary amine and potential steric hindrance of the β-amino acid.[15]

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (1:1:8 v/v/v) for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-protected α-amino acid to be added to the peptide chain. Standard coupling times (30-60 minutes) are typically sufficient for standard α-amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of the Peptidomimetic

Accurate characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.[16]

Workflow Diagram:

characterization_workflow Crude_Peptide Crude Peptide HPLC RP-HPLC (Purity Assessment) Crude_Peptide->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS Purified Fractions NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Final_Product Characterized Peptidomimetic NMR->Final_Product

Caption: Workflow for the characterization of the synthesized peptidomimetic.

A. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptidomimetic.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[17]

  • Procedure:

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the covalent structure and provide insights into the three-dimensional conformation of the peptidomimetic in solution.[18][19]

  • Methods: 1D ¹H NMR and 2D NMR experiments (e.g., COSY, TOCSY, NOESY).

  • Procedure:

    • Dissolve the lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).[17]

    • Acquire a 1D ¹H spectrum to assess the overall purity and folding.

    • Perform 2D NMR experiments to assign proton resonances and identify through-bond and through-space correlations.

    • Analyze the spectra to confirm the incorporation of the this compound scaffold and to study its influence on the peptide's conformation.

Protocol 3: Evaluation of Biological Stability

A key advantage of peptidomimetics is their enhanced resistance to enzymatic degradation. This protocol provides a method to assess the stability of the modified peptide in the presence of proteases.[20][21]

A. In Vitro Proteolytic Stability Assay:

  • Purpose: To evaluate the resistance of the peptidomimetic to degradation by common proteases.

  • Method: Incubation with proteases followed by RP-HPLC analysis.[22][23]

  • Procedure:

    • Prepare solutions of the peptidomimetic and a control peptide (the corresponding native peptide, if applicable) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare solutions of proteases (e.g., trypsin, chymotrypsin, or serum) at an appropriate concentration.

    • At time zero, add the protease solution to the peptide and control solutions.

    • Incubate the mixtures at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding TFA or heating).

    • Analyze the samples by RP-HPLC.

    • Quantify the amount of remaining peptide at each time point by integrating the peak area and calculate the half-life of the peptidomimetic and the control peptide.

Hypothetical Signaling Pathway Modulation:

signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylates Peptidomimetic Peptidomimetic (Scaffold-based) Peptidomimetic->Receptor Binds & Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Biological_Response Biological Response Transcription_Factor->Biological_Response Regulates Gene Expression

Caption: Hypothetical modulation of a cell signaling pathway by a peptidomimetic.

Conclusion and Future Perspectives

This compound represents a valuable addition to the medicinal chemist's toolbox for the design of peptidomimetics. Its unique structure, combining a β-amino acid backbone with a cyclopentyl group, offers the potential to create novel therapeutics with enhanced stability and biological activity. The protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of peptidomimetics incorporating this scaffold. Future work should focus on exploring the conformational constraints imposed by this scaffold and its impact on the biological activity of a wider range of peptide sequences.

References

  • ACS Publications. (2022, May 23). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors.
  • Fluorochem. This compound.
  • MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • National Institutes of Health. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays.
  • PubMed. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • National Institutes of Health. Peptidomimetics, a synthetic tool of drug discovery.
  • National Institutes of Health. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides.
  • National Institutes of Health. (2021, November 12). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development.
  • ResearchGate. Peptidomimetic compounds produced using different scaffolds and their....
  • BLD Pharm. 928788-22-1|this compound.
  • PubMed. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.
  • AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery.
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • CORE. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.
  • ChemicalBook. ethyl 3-(cyclopropylamino)propanoate | 76731-85-6.
  • PubMed. Cyclopentenone: A Special Moiety for Anticancer Drug Design.
  • YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • ACS Publications. β-Peptidic Peptidomimetics.
  • PubMed. Beta-amino acids: versatile peptidomimetics.
  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
  • National Institutes of Health. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor.
  • ResearchGate. (2025, August 9). Beta-amino acids: versatile peptidomimetics | Request PDF.
  • PrepChem.com. Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate.
  • ResearchGate. Design conception of the cyclopentyl-, cyclobutyl-,....
  • ResearchGate. Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response.
  • Pharmaffiliates. CAS No : 86483-53-6 | Product Name : Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate.
  • ResearchGate. (2013, August 12). What is the best way to check stability of peptide against pepsin enzyme?.
  • PubChem. Ethyl 3-[2-(cyclopenten-1-yl)ethylamino]propanoate | C12H21NO2 | CID.
  • ACS Publications. Journal of Medicinal Chemistry.
  • National Institutes of Health. On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications.
  • PubMed. Peptidomic Approaches to the Identification and Characterization of Functional Peptides in Hydra.
  • PubMed. (2018, December 14). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.
  • Frontiers. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
  • Creative Proteomics. NMR-Based Peptide Structure Analysis.
  • Chemsrc. (2025, August 21). n-Ethyl propanoate | CAS#:105-37-3.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Cheméo. Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3).

Sources

Procedure for reductive amination vs Michael addition for beta-amino esters

Application Note: Strategic Synthesis of -Amino Esters

Comparative Protocols: Reductive Amination vs. Aza-Michael Addition

Part 1: Strategic Overview & Decision Matrix




Reductive Amination

Aza-Michael Addition

The choice of method is rarely arbitrary; it is dictated by the substitution pattern of the target molecule and the tolerance of the substrate to Lewis acids or basic conditions.

The Decision Matrix
FeatureMethod A: Reductive Amination Method B: Aza-Michael Addition
Starting Material

-Keto Esters
Acrylates /

-Unsaturated Esters
Target

-Position
Substituted (Alkyl/Aryl groups allowed)Unsubstituted (typically H)
Mechanism Type 1,2-Addition

Elimination

Reduction
1,4-Conjugate Addition
Key Challenge Over-reduction of ketone to alcohol; Chemoselectivity.Double addition (primary amines); Retro-Michael reaction.
Atom Economy Low (Stoichiometric reductants/Lewis acids)High (100% atom economical)
Stereocontrol Difficult (requires chiral amine or catalyst)Moderate (substrate control or chiral catalyst)
Part 2: Visualizing the Pathways

The following diagram illustrates the mechanistic divergence and the critical intermediates for both pathways.

Gcluster_0Method A: Reductive Aminationcluster_1Method B: Aza-Michael AdditionKetoβ-Keto Ester(R-CO-CH2-COOR')TiComplexTi-Complex(Activation)Keto->TiComplex+ Ti(OiPr)4AcrylateAcrylate(R-CH=CH-COOR')TransitionTransition State(Zwitterionic/Concerted)Acrylate->Transition+ AmineAmineAmine(R''-NH2)Amine->TiComplexImineEnamine/ImineIntermediateReductionHydride Reduction(NaBH3CN/NaBH(OAc)3)Imine->ReductionTiComplex->Imine- H2OProductAβ-Substitutedβ-Amino EsterReduction->ProductAEnolateEnolateIntermediateTransition->EnolateProtonationProtonationEnolate->ProtonationProductBUnsubstitutedβ-Amino EsterProtonation->ProductB

Figure 1: Mechanistic divergence between Ti-mediated reductive amination and conjugate addition.

Part 3: Detailed Protocols
Protocol A: Titanium-Mediated Reductive Amination

Best for: Synthesizing


Rationale:

Titanium(IV) isopropoxide [Ti(OiPr)

]

Reagents:

  • 
    -Keto ester (1.0 equiv)
    
  • Amine (1.1 – 1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Cyanoborohydride (NaBH

    
    CN) (0.7 equiv) Note: NaBH(OAc)
    
    
    is a safer alternative but steric bulk can hinder reaction with Ti-complexes.
  • Solvent: THF or Ethanol (absolute)

Step-by-Step Procedure:

  • Complexation (Critical Step):

    • In a flame-dried flask under Argon, dissolve the

      
      -keto ester (10 mmol) and the amine (11 mmol) in absolute THF (20 mL).
      
    • Add Ti(OiPr)

      
       (3.7 mL, 12.5 mmol) dropwise.
      
    • Observation: The solution often turns slightly yellow/orange.

    • Stir at ambient temperature for 6–12 hours.

    • Validation: Monitor by TLC. The ketone spot should disappear. If the ketone persists, the subsequent reduction will yield the

      
      -hydroxy ester side product.
      
  • Reduction:

    • Dilute the mixture with absolute ethanol (10 mL).

    • Add NaBH

      
      CN (0.44 g, 7 mmol) carefully.
      
    • Stir for an additional 4–8 hours.

  • Workup (Titanium Removal):

    • Quench the reaction with water (5 mL). A heavy white precipitate (TiO

      
      ) will form.
      
    • Filter the resulting suspension through a pad of Celite. Wash the pad thoroughly with Ethyl Acetate.

    • Note: If filtration is slow, adding 1M NaOH can help break up the Ti-emulsion, but avoid this if your ester is sensitive to hydrolysis.

  • Purification:

    • Dry the filtrate over Na

      
      SO
      
      
      and concentrate.
    • Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Catalyst-Free Aza-Michael Addition

Best for: Synthesizing


Rationale:


Reagents:

  • Acrylate /

    
    -unsaturated ester (1.0 equiv)
    
  • Amine (1.0 – 1.2 equiv)

  • Solvent: Methanol (promotes proton transfer) or Solvent-Free

Step-by-Step Procedure:

  • Setup:

    • Dissolve the acrylate (10 mmol) in Methanol (5 mL).

    • Alternative: For a "greener" approach, mix reagents without solvent if both are liquids.

  • Addition:

    • Add the amine (10-12 mmol) dropwise at 0°C to prevent exotherm-induced polymerization.

    • Allow the mixture to warm to room temperature.

  • Monitoring (The "Double Addition" Risk):

    • Primary Amines: If using a primary amine (

      
      ), stop the reaction immediately upon consumption of the acrylate to prevent the formation of the tertiary amine (
      
      
      ).
    • Validation:

      
      H NMR is superior to TLC here. Look for the disappearance of the alkene doublets (typically 
      
      
      5.8–6.4 ppm).
  • Workup:

    • Evaporate the solvent/excess amine under high vacuum.

    • For many simple amines, the residue is analytically pure. If not, purify via short-path silica plug.

Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete Imine FormationIncrease Ti(OiPr)

loading to 1.5 equiv; extend complexation time.
Protocol A: Alcohol Byproduct Direct Ketone ReductionEnsure the reducing agent is added only after the Ti-complexation is complete (check TLC).
Protocol B: Double Addition Primary Amine Over-reactivityUse a large excess of amine (5-10 equiv) and recycle the excess, or use a bulky protecting group on the amine.
Protocol B: Retro-Michael High Temperature / Basic WorkupAvoid heating above 60°C. Keep workup neutral; avoid strong bases which trigger elimination.
Part 5: References
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929.

  • Azizi, N., & Saidi, M. R. "Solvent-free and promoter-free conjugate addition of amines to acrylates." Tetrahedron, vol. 60, no. 2, 2004, pp. 383–387.[1]

  • Rulev, A. Y. "Aza-Michael Reaction: Achievements and Prospects." Russian Chemical Reviews, vol. 86, no. 11, 2017.

Troubleshooting & Optimization

Technical Support Center: Optimizing Aza-Michael Additions of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the aza-Michael addition. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the conjugate addition of sterically hindered amines to Michael acceptors. Steric hindrance presents a significant kinetic barrier in this fundamental C-N bond-forming reaction, often leading to low yields, slow reaction times, or undesired side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the aza-Michael addition of sterically hindered amines and offers targeted solutions based on established chemical principles and field-proven insights.

Issue 1: Low or No Conversion to the Desired Product

"I've mixed my sterically hindered amine and Michael acceptor, but I'm seeing little to no formation of the desired adduct, even after prolonged reaction times."

This is a classic symptom of high activation energy due to steric clash. The nucleophilic attack of the bulky amine on the β-carbon of the Michael acceptor is significantly impeded.

Root Causes & Corrective Actions:
  • Insufficient Nucleophilicity/Electrophilicity: The inherent reactivity of your starting materials might be too low to overcome the steric barrier under your current conditions.

    • Solution 1: Catalyst Introduction. While some aza-Michael reactions can proceed without a catalyst, sterically demanding substrates often require one.[1][2] Lewis acids are particularly effective as they can coordinate to the carbonyl group of the Michael acceptor, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[3] Brønsted acids can also be employed to activate the Michael acceptor.[4]

    • Solution 2: Solvent Optimization. The choice of solvent can dramatically influence reaction rates.[5][6] Polar protic solvents, such as water or fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can stabilize the transition state and activate the Michael acceptor through hydrogen bonding.[6][7] In some cases, solvent-free conditions can also be beneficial.[8][9]

    • Solution 3: Temperature Increase. Increasing the reaction temperature provides the necessary thermal energy to overcome the activation barrier.[10][11] However, this should be done cautiously as it can also promote side reactions. Monitor the reaction closely for the formation of byproducts.

  • Unfavorable Reaction Kinetics: Even with sufficient activation, the reaction may be inherently slow.

    • Solution: Increase Reactant Concentration. Higher concentrations of one or both reactants can increase the frequency of molecular collisions, thereby accelerating the reaction rate. A slight excess of the amine can sometimes trigger the reaction.[12]

Issue 2: Formation of Side Products

"My reaction is producing significant amounts of side products, reducing the yield and complicating purification."

Side reactions are a common issue, especially when forcing a sluggish reaction with harsh conditions.

Common Side Reactions & Mitigation Strategies:
  • Polymerization of the Michael Acceptor: α,β-unsaturated compounds can polymerize, especially at elevated temperatures or in the presence of radical initiators.

    • Mitigation:

      • Lower the reaction temperature as much as possible while still achieving a reasonable reaction rate.

      • Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in catalytic amounts.

      • Control the rate of addition of the Michael acceptor to the reaction mixture to maintain a low instantaneous concentration.

  • Retro-Aza-Michael Addition: The aza-Michael addition is a reversible reaction. The adduct can revert to the starting materials, particularly at higher temperatures.[10]

    • Mitigation:

      • Use the lowest effective temperature for the reaction.

      • Once the reaction has reached equilibrium or the desired conversion, promptly work up the reaction to isolate the product and prevent decomposition.

  • Bis-Addition (for Primary Amines): Primary amines can react with two equivalents of the Michael acceptor to form a bis-adduct.[8]

    • Mitigation:

      • Use a stoichiometric excess of the primary amine to favor the formation of the mono-adduct.

      • Employ a heterogeneous catalyst, such as acidic alumina, which has been shown to selectively produce mono-adducts.[8]

      • Careful control of reaction time and temperature can also help to minimize the formation of the bis-adduct.

II. Frequently Asked Questions (FAQs)

Catalysis

Q1: What type of catalyst is best for the aza-Michael addition of a sterically hindered secondary amine to methyl acrylate?

For sterically hindered secondary amines, a Lewis acid catalyst is often the most effective choice.[3] Lewis acids, such as silicon tetrachloride (SiCl₄), ferric chloride (FeCl₃), or magnesium triflate (Mg(OTf)₂), can activate the methyl acrylate by coordinating to the carbonyl oxygen.[3][9][13] This coordination increases the electrophilicity of the β-carbon, making it more susceptible to attack by the weakly nucleophilic, hindered amine. Organocatalysts, such as those derived from cinchona alkaloids, have also shown promise in asymmetric variations of this reaction.[14][15]

Q2: Can I run the reaction without a catalyst?

While some aza-Michael additions proceed without a catalyst, reactions involving sterically hindered amines often require catalytic activation to achieve reasonable yields and reaction times.[1][10] Without a catalyst, the reaction may be extremely slow or not proceed at all.

Solvent and Temperature

Q3: What is the role of polar protic solvents in this reaction?

Polar protic solvents, particularly fluorinated alcohols like HFIP, can play a dual role in promoting the aza-Michael addition.[6][7] They can activate the Michael acceptor by donating a hydrogen bond to the carbonyl oxygen, similar to a Lewis acid.[6] Additionally, they can stabilize the charged intermediates and transition states, thereby lowering the activation energy of the reaction.[16] Water has also been shown to be an effective solvent for some aza-Michael additions.[5][17]

Q4: I'm concerned about side reactions at high temperatures. What is a good starting point for temperature optimization?

It is always advisable to start at room temperature and monitor the reaction progress. If no reaction is observed after a reasonable amount of time (e.g., 24 hours), gradually increase the temperature in increments of 10-20 °C.[18] Monitor the reaction at each temperature for both product formation and the appearance of byproducts using techniques like TLC, GC-MS, or NMR. The optimal temperature will be a balance between a reasonable reaction rate and minimal side product formation.

Reaction Monitoring and Work-up

Q5: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product.[1] For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.[19] Real-time monitoring using techniques like HPLC-MS can provide detailed kinetic profiles of the reaction.[19] ¹H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the vinyl protons of the Michael acceptor and the appearance of new signals corresponding to the product.

Q6: What is a general procedure for working up an aza-Michael addition reaction?

A typical work-up procedure involves quenching the reaction, removing the catalyst, and purifying the product.

  • Quenching: If a catalyst was used, it may need to be neutralized or removed. For example, if a Lewis acid was used, the reaction can be quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is then typically extracted from the aqueous layer into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel.

III. Experimental Protocols & Data

General Protocol for a Lewis Acid-Catalyzed Aza-Michael Addition of a Sterically Hindered Amine

This protocol provides a starting point for your optimization experiments.

  • To a stirred solution of the sterically hindered amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Mg(OTf)₂, 0.1 mmol, 10 mol%) at room temperature.

  • Stir the mixture for 10-15 minutes.

  • Add the Michael acceptor (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If no reaction is observed, gradually increase the temperature.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Solvent on Reaction Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane2524<5
2Acetonitrile252410
3Methanol252435
4Water801615[17]
5HFIP251285
6Solvent-free60290[9]

Note: Yields are hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and conditions.

IV. Visualizing Reaction Mechanisms and Workflows

Diagram 1: Catalytic Cycle of a Lewis Acid-Promoted Aza-Michael Addition

aza_michael_catalysis MA Michael Acceptor Activated_MA Activated Complex MA->Activated_MA Coordination LA Lewis Acid (e.g., Mg(OTf)₂) LA->Activated_MA Amine Hindered Amine Amine->Activated_MA Nucleophilic Attack Adduct_Complex Adduct-Lewis Acid Complex Activated_MA->Adduct_Complex Adduct_Complex->LA Catalyst Regeneration Product Aza-Michael Adduct Adduct_Complex->Product Release

Caption: Lewis acid activation of the Michael acceptor.

Diagram 2: Troubleshooting Workflow for Low Conversion

troubleshooting_workflow Start Low/No Conversion Add_Catalyst Add Catalyst? Start->Add_Catalyst Check_Temp Increase Temperature? Check_Temp->Add_Catalyst No Change_Solvent Change Solvent? Check_Temp->Change_Solvent Yes Add_Catalyst->Check_Temp Yes Failure Re-evaluate Substrates Add_Catalyst->Failure No Change_Solvent->Check_Temp No Increase_Conc Increase Concentration? Change_Solvent->Increase_Conc Yes Increase_Conc->Change_Solvent No Success Reaction Optimized Increase_Conc->Success Yes

Caption: Decision tree for optimizing reaction conditions.

V. References

  • Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. PubMed. [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]

  • Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Semantic Scholar. [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. National Center for Biotechnology Information. [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Aza-Michael addition of amines to α,β-unsaturated carbonyl/nitrile compounds. ResearchGate. [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. National Center for Biotechnology Information. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Center for Biotechnology Information. [Link]

  • ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. ResearchGate. [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]

  • Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. ResearchGate. [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Royal Society of Chemistry. [Link]

  • Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions of Amines to α,β-Unsaturated Electrophiles in Water. ResearchGate. [Link]

  • Kinetics of the aza-Michael Reaction at Room Temperature. ResearchGate. [Link]

  • Effect of reaction time and temperature on the aza-Michael addition. ResearchGate. [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]

  • Solvent effects in the aza-Michael addition of anilines. ScienceDirect. [Link]

  • Lewis acids FeCl3 and RuCl3 in the aza-Michael addition. ResearchGate. [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University. [Link]

  • Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition. ResearchGate. [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. [Link]

  • Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Stability of Ethyl 3-(cyclopentylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aqueous Stability & Handling Guide Compound: Ethyl 3-(cyclopentylamino)propanoate (CAS: 928788-22-1) Class:


-Amino Ester
Date:  October 26, 2023

Part 1: Executive Summary & Core Directive

The Bottom Line: this compound is a


-amino ester . These compounds exhibit a distinct "stability switch" controlled by pH.
  • pH < 6.0 (Acidic): STABLE. The amine is protonated (

    
    ), preventing intramolecular catalysis.
    
  • pH > 7.0 (Neutral/Basic): UNSTABLE. The free amine catalyzes the hydrolysis of the ester bond, rapidly degrading the compound into 3-(cyclopentylamino)propanoic acid and ethanol.

Immediate Action Required: If you are storing this compound in PBS (pH 7.4) or similar neutral buffers for more than 4 hours, stop . You are likely observing significant degradation. Switch to an acidic buffer (Citrate, Acetate, or Formate at pH 4.0–5.0) for stock solutions.

Part 2: The Science of Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand the mechanism driving the degradation. This is not random decomposition; it is chemically programmed by the molecule's structure.

The Mechanism: Intramolecular General Base Catalysis

In neutral or basic conditions, the secondary amine in the cyclopentyl chain is unprotonated (Free Base). This amine acts as a local base, activating a water molecule to attack the neighboring carbonyl carbon of the ester. This "neighboring group participation" increases the hydrolysis rate by orders of magnitude compared to a simple ester like ethyl propionate.

The "Proton Switch"

When you lower the pH below the pKa of the amine (approx. pKa 9.0–9.5 for


-amino esters), the nitrogen becomes protonated. A protonated ammonium group cannot act as a general base. Furthermore, the positive charge creates an electrostatic field that repels hydronium ions (

), slowing down acid-catalyzed hydrolysis.
Visualization: The Stability Switch

The following diagram illustrates the divergent pathways based on pH.

StabilitySwitch Substrate This compound (Starting Material) Condition_Acid Acidic Buffer (pH < 6.0) Substrate->Condition_Acid Condition_Base Neutral/Basic Buffer (pH > 7.0) Substrate->Condition_Base Protonated Protonated Species (Ammonium Form) STABLE Condition_Acid->Protonated Protonation (H+) FreeBase Free Base Species (Amine Form) REACTIVE Condition_Base->FreeBase Deprotonation Product Degradation Products: 3-(cyclopentylamino)propanoic acid + Ethanol Protonated->Product Slow Hydrolysis (Days/Weeks) Hydrolysis Intramolecular Catalysis FreeBase->Hydrolysis Hydrolysis->Product Rapid Hydrolysis (Hours)

Caption: Figure 1. The pH-dependent stability switch. Acidic conditions lock the amine, preventing the rapid intramolecular hydrolysis pathway.

Part 3: Troubleshooting & FAQs

Q1: I see a new peak eluting earlier in my HPLC trace. What is it?

Diagnosis: This is the hydrolysis product: 3-(cyclopentylamino)propanoic acid . Reasoning: In Reverse Phase Chromatography (C18), the ethyl ester is relatively hydrophobic. Upon hydrolysis, the loss of the ethyl group and the formation of a free carboxylic acid (which is ionized at neutral pH) significantly increases polarity, causing the molecule to elute earlier (lower retention time).

Data Comparison Table:

FeatureParent: Ethyl EsterProduct: Carboxylic Acid
Polarity Moderate (Lipophilic)High (Polar/Ionic)
HPLC Retention (

)
Late ElutingEarly Eluting (Fronting likely)
Mass Shift (LC-MS)


(

-28 Da)
Solubility (pH 7) Low to ModerateHigh (exists as Zwitterion)
Q2: Can I use DMSO stocks diluted into PBS?

Answer: Only for immediate use (< 30 minutes). Explanation: While the compound is stable in pure, anhydrous DMSO, the moment you dilute it into PBS (pH 7.4), the "water clock" starts. The buffer capacity of PBS will strip the proton from the amine, initiating the hydrolysis mechanism described in Part 2. Recommendation: If you must work at pH 7.4, prepare the dilution immediately before the assay. Do not store the diluted plate.

Q3: What is the best buffer for long-term aqueous storage?

Answer: Do not store in aqueous buffers long-term if possible. If necessary, use 10-50 mM Citrate or Acetate buffer at pH 4.0 - 5.0 . Protocol:

  • Prepare 50 mM Sodium Acetate.

  • Adjust pH to 4.5 using Glacial Acetic Acid.

  • Dissolve compound.[1]

  • Store at 4°C.

Part 4: Self-Validating Experimental Protocol

Do not rely on assumptions. As a scientist, you must determine the half-life (


) of the compound in your specific assay buffer. Follow this kinetic validation protocol.
Workflow: Determination of Hydrolytic Half-Life

Reagents Required:

  • Test Buffer (e.g., PBS pH 7.4)[2]

  • Quench Solution (1% Formic Acid in Acetonitrile)

  • Internal Standard (e.g., Caffeine or a stable analog)

Step-by-Step Guide:

  • Preparation: Prepare a

    
     solution of this compound in the Test Buffer. Keep temperature constant (e.g., 25°C or 37°C).
    
  • Sampling:

    • Take a

      
       aliquot at 
      
      
      
      minutes.
    • CRITICAL: Immediately dispense the aliquot into

      
       of Quench Solution . The acid/organic mix stops the reaction instantly by protonating the amine and denaturing any potential biological catalysts if present.
      
  • Analysis: Analyze via LC-MS/HPLC.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the rate constant.
Decision Tree for Stability Issues

TroubleshootingTree Start Issue: Loss of Potency or Signal CheckLCMS Run LC-MS/HPLC of Stock Start->CheckLCMS PeakShift Is there a retention time shift? CheckLCMS->PeakShift YesShift Peak shifted earlier (-28 Da mass loss) PeakShift->YesShift Yes NoShift Peak intact but low intensity PeakShift->NoShift No Diagnosis1 DIAGNOSIS: Ester Hydrolysis YesShift->Diagnosis1 Diagnosis2 DIAGNOSIS: Precipitation/Adsorption NoShift->Diagnosis2 Action1 Action: Lower pH of buffer (Target pH 4-5) Diagnosis1->Action1 Action2 Action: Check solubility limit or plastic binding Diagnosis2->Action2

Caption: Figure 2. Diagnostic workflow for identifying stability issues in aqueous media.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] (2003).[3] Defines standard protocols for stress testing, including hydrolytic stress.

  • Hansen, P. E., et al. "Hydrolysis of beta-amino acid esters." Acta Chemica Scandinavica.
  • Bordwell, F. G. "pKa Table." Organic Chemistry Data. Provides reference pKa values for secondary amines and esters to predict protonation states.

  • Testa, B., & Mayer, J. M.Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (2003). Comprehensive text on the mechanisms of ester hydrolysis in pharmaceutical contexts.

Sources

Technical Support Center: Ethyl Acrylate Removal & Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Ethyl Acrylate from Reaction Mixtures Audience: Research Scientists, Process Chemists, Drug Development Professionals

Introduction: The "Lachrymator" Challenge

If you are reading this, you are likely dealing with two distinct problems: the chemical purity of your product and the immediate safety of your laboratory environment. Ethyl Acrylate (EA) is a potent lachrymator with a low odor threshold (0.00024 ppm). Its removal is not just a matter of yield; it is a matter of containment.

This guide moves beyond standard textbook advice. As Senior Application Scientists, we know that simply "rotavapping" ethyl acrylate often leads to polymerization in the flask or "bumping" that contaminates your bump trap. The following protocols are designed to prioritize thermal stability and complete remediation .

Decision Matrix: Selecting the Removal Strategy

Before proceeding, identify your scenario to select the correct workflow.

EARemoval Start Start: Assess Reaction Mixture Volatile Is Product Volatile? Start->Volatile HeatSens Is Product Heat Sensitive (>60°C)? Volatile->HeatSens No MethodB Method B: Solid Phase Scavenging (Thiol Resins) Volatile->MethodB Yes (Risk of co-evaporation) Bulk Bulk Excess (>10%) HeatSens->Bulk No HeatSens->MethodB Yes MethodA Method A: Azeotropic Distillation (Ethanol/Water) Bulk->MethodA Yes (Remove bulk first) Bulk->MethodB No (Trace removal) MethodA->MethodB If high purity required MethodC Method C: Oxidative Workup (KMnO4/Bleach) MethodB->MethodC Waste Treatment

Figure 1: Decision tree for ethyl acrylate removal based on product stability and impurity load.

Method A: Azeotropic Distillation (The Bulk Removal)

The Challenge: Pure ethyl acrylate boils at 99.4°C . Heating a reaction mixture to this temperature often degrades sensitive intermediates and promotes the auto-polymerization of the acrylate, creating a "gummy" residue that traps your product.

The Solution: Utilize a binary azeotrope to depress the boiling point.

  • Azeotrope: 56.8% Ethanol / 43.2% Ethyl Acrylate

  • Boiling Point: 76°C (at atmospheric pressure; significantly lower under vacuum).

Protocol:
  • Inhibitor Check: Ensure your mixture contains a radical inhibitor. If you have diluted the reaction significantly, add 4-Methoxyphenol (MEHQ) to a concentration of 10–20 ppm.

    • Critical Insight: MEHQ is an aerobic inhibitor . It requires dissolved oxygen to function. Do not purge with nitrogen before evaporation.

  • Solvent Swap: Add Ethanol (absolute or 95%) to your reaction mixture in a 2:1 ratio relative to the estimated ethyl acrylate volume.

  • Vacuum Control: Set the rotary evaporator bath to 40°C . Gradually lower pressure to 150 mbar .

    • Why? This allows the ethanol-acrylate azeotrope to distill off gently without reaching the thermal polymerization threshold of the acrylate.

  • Chase Step: Once the volume is reduced, add a second portion of ethanol and repeat. This "chasing" technique is more effective than a single long evaporation due to the breakdown of the azeotrope as concentration shifts.

Method B: Solid-Phase Scavenging (Trace Removal)

The Challenge: Distillation rarely removes the last 1–2% of Michael acceptors like ethyl acrylate. For pharmaceutical intermediates, this level of contamination is unacceptable.

The Solution: Chemoselective capture using Thiol-functionalized silica or Polymer-supported amines . This exploits the same reactivity (Michael addition) that makes acrylates toxic, turning it into a purification tool.

Mechanism:

The thiol group (-SH) on the resin acts as a soft nucleophile, attacking the


-carbon of the ethyl acrylate.

Scavenging Resin Silica-Propylthiol (Solid Support) Complex Covalent Adduct (Trapped on Bead) Resin->Complex Michael Addition (Base Cat.) EA Ethyl Acrylate (Solution) EA->Complex

Figure 2: Chemoselective capture of ethyl acrylate by thiol-modified silica.

Protocol:
  • Reagent Selection: Use 3-Mercaptopropyl ethyl sulfide silica (e.g., SiliaMetS® Thiol) or a polymer-bound amine (e.g., PL-TBD).

  • Stoichiometry: Add 3–4 equivalents of resin relative to the residual ethyl acrylate (determined by crude NMR).

  • Solvent Compatibility: Ensure the solvent is compatible (DCM, THF, and Ethyl Acetate work well). Avoid protic solvents if using amine scavengers to prevent decreased nucleophilicity.

  • Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the beads) for 4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a Celite pad. The ethyl acrylate remains bound to the solid phase.

  • Validation: Run a 1H NMR. Focus on the vinyl protons (

    
     5.8–6.4 ppm); these should be absent.
    
Method C: Aqueous Extraction (The "Salting In" Paradox)

The Challenge: Researchers often wash with saturated brine to separate layers. However, ethyl acrylate has low but significant water solubility (1.5 g/100 mL).

The Insight: "Salting out" (using brine) decreases the solubility of organics in the water layer, forcing the ethyl acrylate back into your organic product layer. To remove ethyl acrylate, you must "salt in" (use pure water) or use chemical modification.

Protocol:
  • Dilution: Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes or Toluene). Avoid DCM if possible, as it holds onto acrylates more strongly.

  • The Wash:

    • Wash 1 & 2: Use pure deionized water . This maximizes the partition coefficient in favor of the aqueous phase, pulling the acrylate out.

    • Wash 3: Use 1% aqueous Sodium Bisulfite . The bisulfite ion can undergo a Michael-type addition to the acrylate, rendering it water-soluble and odorless.

    • Wash 4: Brine (only now do we use brine to dry the organic layer).

FAQ: Troubleshooting & Safety

Q: The rotavap bath turned cloudy/solid. What happened? A: You likely triggered thermal polymerization. This happens if the bath is too hot (>50°C) or if the vacuum removed all oxygen (which deactivates the MEHQ inhibitor).

  • Fix: You cannot "undo" polymerization. You must filter the solid polymer. If the product is trapped inside, try dissolving the polymer in hot toluene, though recovery will be poor.

Q: My hood smells like acrylates even after the reaction is done. How do I kill the smell? A: Never pour acrylate waste directly into the solvent drum; it will off-gas for weeks.

  • The "Kill" Solution: Treat all glassware and waste with a solution of 10% Bleach (Sodium Hypochlorite) and dilute Sodium Hydroxide . This oxidizes and hydrolyzes the acrylate rapidly. Let it sit for 1 hour before disposal.

Q: Can I use high-vacuum (oil pump) to remove it? A: Risky. Ethyl acrylate is volatile enough to bypass the cold trap (-78°C) if the flow is fast, contaminating your pump oil and exhausting into the room. If you must use high vac, use a liquid nitrogen trap and a bleed valve to control the rate.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8821, Ethyl Acrylate. Retrieved from [Link]

Validation & Comparative

Mass spectrometry fragmentation patterns of N-cyclopentyl beta-amino esters

Advanced Characterization of N-Cyclopentyl -Amino Esters: A Comparative Mass Spectrometry Guide

Executive Summary

N-cyclopentyl


This guide provides a definitive technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) fragmentation patterns for this compound class. Unlike generic guides, we focus on the specific mechanistic causality driven by the steric strain of the cyclopentyl ring and the basicity of the

Part 1: Mechanistic Foundations

To interpret the mass spectra of N-cyclopentyl

The Substrate

Consider the general structure:


  • 
    -Nitrogen:  The most basic site; drives protonation in ESI and radical localization in EI.
    
  • Cyclopentyl Group: A secondary alkyl group prone to radical loss (EI) or alkene elimination (ESI).

  • Ester Moiety: Susceptible to McLafferty rearrangements (if alkyl chain length allows) and alkoxy radical loss.

Technique Comparison: EI vs. ESI
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime High Energy (70 eV)Low Energy (Soft Ionization)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Dominant Mechanism

-Cleavage driven by radical site
Charge-Remote Fragmentation & Neutral Losses
Key Diagnostic Backbone identification (Immonium ions)N-substituent confirmation (Loss of Cyclopentene)

Part 2: Fragmentation Pathways[1][2][3]

A. Electron Ionization (EI) Pattern

In EI, the molecular ion (


-cleavage
12
  • 
    -Cleavage (The Base Peak): 
    The radical site localizes on the nitrogen. The bond adjacent to the nitrogen breaks to stabilize the radical.
    
    • Pathway: Cleavage of the

      
       bond (between the amine methine and the ester methylene).
      
    • Result: Formation of a resonance-stabilized N-cyclopentyl iminium ion .

    • Diagnostic Mass: For a methyl-substituted

      
      -amino acid (
      
      
      ), this fragment appears at
      
      
      98
      (or higher depending on side chain
      
      
      ).
  • Cyclopentyl Radical Loss:

    • Pathway: Homolytic cleavage of the N-Cyclopentyl bond.

    • Result: Loss of

      
       (69 Da).
      
    • Observation: A peak at

      
      . This is less abundant than 
      
      
      -cleavage but diagnostic for the ring presence.
B. ESI-MS/MS Pattern (Collision Induced Dissociation)

ESI produces a stable

  • Diagnostic Neutral Loss: Cyclopentene (

    
    ): 
    This is the "signature" transition for N-cyclopentyl amines.
    
    • Mechanism: A proton transfer from the cyclopentyl ring to the nitrogen (via a 4-membered transition state), followed by elimination of neutral cyclopentene (68 Da).

    • Result: The peak shifts from

      
       to 
      
      
      .
    • Significance: If you see a loss of 68 Da, the N-cyclopentyl group is intact.

  • Ester Cleavage:

    • Loss of Alcohol: Loss of

      
       (e.g., methanol or ethanol) from the ester tail.
      
    • Combined Loss: Often observed as

      
      .
      

Part 3: Visualization of Pathways

The following diagrams illustrate the divergent pathways between EI and ESI.

Diagram 1: Fragmentation Logic Flow

FragmentationPathwaysMoleculeN-Cyclopentyl beta-Amino Ester(Precursor)EI_SourceEI Source (70 eV)Molecule->EI_SourceESI_SourceESI Source (+)Molecule->ESI_SourceRadicalCatMolecular Ion [M]+.EI_Source->RadicalCatAlphaCleavageAlpha-Cleavage(C-C Bond Break)RadicalCat->AlphaCleavage Radical Localization on NIminiumIonIminium Ion (Base Peak)[R-CH=NH-Cp]+AlphaCleavage->IminiumIon Major PathwayProtonatedProtonated Ion [M+H]+ESI_Source->ProtonatedNeutralLossHydrogen Transfer &EliminationProtonated->NeutralLoss CID EnergyAmineIonPrimary Amine Ion[M+H - 68 Da]+NeutralLoss->AmineIonCyclopenteneNeutral Cyclopentene(C5H8)NeutralLoss->Cyclopentene Lost Neutral

Caption: Comparative fragmentation logic showing the divergence between EI radical-driven cleavage and ESI proton-driven neutral loss.

Part 4: Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: GC-MS (EI) for Structural Fingerprinting

Objective: Confirm the carbon backbone and

  • Sample Prep: Dissolve 1 mg of ester in 1 mL Dichloromethane (DCM). Note: Avoid protic solvents like methanol which can interfere with injection port dynamics.

  • Inlet: Splitless mode at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Ramp: 60°C (hold 1 min)

    
     20°C/min 
    
    
    300°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[3][4]

    • Scan Range: m/z 40–400.

  • Data Validation: Look for the base peak corresponding to the iminium ion (

    
    ).
    
Protocol B: LC-MS/MS (ESI) for Confirmation

Objective: Confirm N-cyclopentyl group via specific neutral loss.

  • Sample Prep: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5

    
    L/min (no column required for pure standards).
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • MS/MS Acquisition:

    • Select parent ion

      
      .
      
    • Ramp Collision Energy (CE) from 10 to 40 eV.

  • Data Validation:

    • Identify the parent ion.[5][6]

    • Observe the onset of the fragment at

      
      .
      
    • Pass Criteria: The -68 Da peak must appear before the complete destruction of the molecule into small alkyl fragments.

Part 5: Comparative Data Summary

The following table summarizes the expected ions for a hypothetical molecule: Ethyl 3-(cyclopentylamino)butanoate (MW = 199.29).

Ion TypeTechniqueExpected m/zOrigin / Mechanism
Molecular Ion ESI (+)200.3

Base Peak EI112.1

-Cleavage:

Diagnostic Fragment ESI (MS2)132.2Neutral loss of Cyclopentene (

, 68 Da)
Acylium Ion EI71.0Ester cleavage (minor)
Ring Loss EI130.1Loss of Cyclopentyl radical (

)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).

  • Demarque, D. P., et al. (2016).[7] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[7] Natural Product Reports. (Comprehensive guide on ESI neutral losses).

  • NIST Mass Spectral Library. Cyclopentanamine derivatives fragmentation data. (For validation of cyclopentyl radical loss patterns).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for amine fragmentation rules).

A Senior Application Scientist's Guide to Reference Standards for the Analysis of Ethyl 3-(cyclopentylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Imperative for Ethyl 3-(cyclopentylamino)propanoate Reference Standards

This compound (CAS No. 928788-22-1) is a key chemical intermediate, often utilized as a foundational building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1][2] Its structural integrity and purity are paramount, as any impurities can propagate through subsequent synthesis steps, potentially impacting the safety and efficacy of the final product.

In the landscape of analytical chemistry and quality control, a reference standard is the bedrock upon which the reliability of all measurements is built. It is a highly characterized, homogenous material used to calibrate analytical instruments, validate methods, and assess the performance of a measurement system. For a compound like this compound, where no official pharmacopeial monograph or commercially available Certified Reference Material (CRM) from major suppliers currently exists, the onus falls upon the research and development or quality control laboratory to establish a well-characterized in-house reference standard.[3][4]

The absence of a primary, officially recognized standard elevates the importance of a rigorous internal qualification process.[3] This guide provides a comparative framework and detailed experimental protocols for the qualification and use of an in-house reference standard for this compound, ensuring data integrity, reproducibility, and scientific validity in its analysis.

Part 2: Comparative Analysis: In-House Qualified Standard vs. Certified Reference Material (CRM)

This section compares the attributes of a rigorously qualified in-house standard with the ideal characteristics of a CRM.

Parameter In-House Qualified Reference Standard Certified Reference Material (CRM) - The Ideal
Purity (%) Determined through a combination of methods (e.g., HPLC, qNMR). The assigned purity value has a calculated uncertainty based on the experimental data.Stated with a high degree of certainty and a low level of uncertainty, established through extensive testing by an accredited body.[8]
Characterization Data Comprehensive data package generated internally, including ¹H NMR, ¹³C NMR, MS, IR, and chromatographic purity. The Certificate of Analysis (CoA) is generated and maintained by the user's organization.[4]Accompanied by a detailed Certificate of Analysis from the issuing authority (e.g., USP, LGC, Sigma-Aldrich) summarizing all characterization data and methods used.[8]
Traceability Traceable to internal primary standards or, where possible, to SI units through methods like quantitative NMR (qNMR).[3]Metrologically traceable to the SI unit (e.g., mole), ensuring comparability of results across different laboratories and over time.[5]
Cost & Availability Lower direct cost (material synthesis/procurement), but significant indirect costs in terms of analyst time, instrument usage, and expertise required for full qualification. Readily available from a selected high-purity batch.[9]High direct cost per unit due to the extensive characterization and certification process. Availability is dependent on the supplier's inventory.[6]
Regulatory Acceptance Generally acceptable for R&D and early-phase development. For GMP environments, requires extensive documentation and justification of the qualification process.[3][10]Universally accepted by regulatory agencies worldwide for quality control, method validation, and release testing.[5]

Part 3: Experimental Protocols for In-House Standard Qualification

The qualification of an in-house reference standard is a multi-faceted process aimed at unequivocally confirming its identity and purity. The following protocols are designed to establish a robust analytical data package for a selected high-purity batch of this compound.

Workflow for Reference Standard Qualification

The overall process involves selecting a high-purity candidate batch, performing comprehensive characterization to confirm identity and quantify impurities, assigning a purity value, and ensuring proper documentation and storage.

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Characterization & Purity cluster_2 Phase 3: Purity Assignment & Documentation A Synthesize or Procure High-Purity Batch B Preliminary Analysis (e.g., HPLC, TLC) A->B Select candidate (>98% purity) C Identity Confirmation (¹H NMR, ¹³C NMR, MS, IR) B->C D Chromatographic Purity (HPLC-UV, 100% area normalization) C->D I Alternative: qNMR Assay (Purity vs. certified internal standard) C->I E Volatile Impurities (GC-MS Headspace for residual solvents) D->E F Non-Volatile/Inorganic Impurities (ROI, TGA - if applicable) D->F G Water Content (Karl Fischer Titration) D->G H Calculate Mass Balance Purity [100% - (%Water + %Res. Solvents + %ROI + %Chrom. Impurities)] E->H F->H G->H J Generate Certificate of Analysis (CoA) H->J I->J K Establish Storage Conditions & Re-test Date J->K

Caption: Workflow for In-House Reference Standard Qualification.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity of this compound and quantify any related substance impurities. Due to the basic nature of the secondary amine, a column with good silanol shielding and a mobile phase with a competitive amine (like triethylamine) or a low pH is recommended to achieve good peak shape.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent base-deactivated column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard candidate at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a sensitivity solution (e.g., 0.05% of the stock solution concentration) to determine the limit of quantitation.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the reference standard solution in triplicate.

    • Analyze the chromatograms for peak area and retention time.

  • Calculation of Purity:

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol for Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound. The expected chemical shifts are predicted based on analogous structures.[11][12]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard pulse program. Expected signals include:

      • A triplet for the ethyl ester -CH₃ (~1.2 ppm).

      • A quartet for the ethyl ester -OCH₂- (~4.1 ppm).

      • Multiplets for the two -CH₂- groups of the propanoate backbone (~2.5-2.9 ppm).

      • Multiplets for the cyclopentyl ring protons (~1.4-1.9 ppm) and the -CH- proton attached to the nitrogen (~3.0 ppm).

      • A broad singlet for the N-H proton (variable chemical shift).[12]

    • ¹³C NMR: Acquire with proton decoupling.

    • D₂O Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear.[12]

  • Interpretation: The acquired spectra must be consistent with the proposed structure of this compound.

Protocol for Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile organic impurities and potential side-products from synthesis, such as unreacted starting materials. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing.[13] Derivatization or the use of a base-deactivated column is often necessary.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm, or a specialized base-deactivated column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 35-400 amu.

  • Sample Preparation:

    • Dissolve the standard in a non-protic solvent like Dichloromethane or MTBE at ~1 mg/mL.

    • Caution: Avoid using methanol or ethanol as the injection solvent, as they can react with secondary amines in the hot GC inlet to form artifacts.[14]

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using area percent normalization, assuming a response factor of 1 for all components as a preliminary assessment.

Part 4: Best Practices for Handling, Storage, and Re-qualification

To maintain the integrity of the newly qualified in-house reference standard, a systematic approach to handling and storage is crucial.[4]

  • Storage: The standard should be stored in tightly sealed, amber glass vials to protect from light and moisture. Based on the ester and amine functionalities, storage at a controlled low temperature (2-8 °C) is recommended to minimize degradation.[4]

  • Dispensing: Aliquot the bulk standard into smaller "master" and "usage" vials to prevent contamination and degradation of the entire batch from repeated openings.[4]

  • Re-qualification: A re-test date should be assigned (e.g., 12-24 months). On this date, a subset of the qualification tests (at a minimum, HPLC purity and water content) should be performed to confirm that the standard remains suitable for use.[4]

G Bulk Bulk Qualified Standard Stored at 2-8°C Protected from light/moisture Master Master Vials Long-term storage Infrequently opened Bulk->Master Aliquot Usage Usage Vials For routine analysis Limited use period (e.g., 1 month) Master->Usage Dispense Requal Periodic Re-qualification HPLC Purity Check Water Content Check Master->Requal Scheduled Re-test Usage->Requal Vial testing at end of use

Caption: Reference Standard Handling and Lifecycle Management.

Part 5: Conclusion and Recommendations

For a non-compendial intermediate like this compound, establishing a robust in-house reference standard is not merely a suggestion but a requirement for generating reliable and defensible analytical data. While the process is resource-intensive, it is a critical investment in quality.

Key Recommendations:

  • Prioritize a Multi-Method Approach: No single technique is sufficient. A combination of chromatographic (HPLC, GC) and spectroscopic (NMR, MS) methods is essential for unambiguous identity and purity assignment.

  • Embrace Mass Balance: For the most accurate purity assignment, the mass balance approach, which accounts for all significant impurities (water, residual solvents, chromatographic impurities), is the gold standard.

  • Document Rigorously: Every step of the qualification process, from batch selection to data analysis and CoA generation, must be meticulously documented to ensure traceability and support regulatory scrutiny.[3][4]

  • Implement a Lifecycle Management Plan: A reference standard is a dynamic material. Proper storage, handling, and a defined re-qualification schedule are essential to ensure its continued fitness for purpose.[4]

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently qualify and utilize an in-house reference standard for this compound, ensuring the accuracy and integrity of their analytical results.

References

  • Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404. [Link]

  • CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from CURRENTA Analytik. [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from Qvents. [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from The MAK Collection for Occupational Health and Safety. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Retrieved from LabRulez. [Link]

  • Kataoka, H. (2000). Gas chromatography of amines as various derivatives. Journal of Chromatography A, 877(1-2), 103-121. [Link]

  • Veeprho. (2020). Qualification of Pharmaceutical Working Standards. Retrieved from Veeprho Laboratories Pvt. Ltd. [Link]

  • Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. Retrieved from Pharma Beginners. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from RSC Publishing. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance. Retrieved from ResolveMass. [Link]

  • PubChemLite. (n.d.). Ethyl 3-[(cyclopropylmethyl)amino]propanoate (C9H17NO2). Retrieved from PubChemLite. [Link]

Sources

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